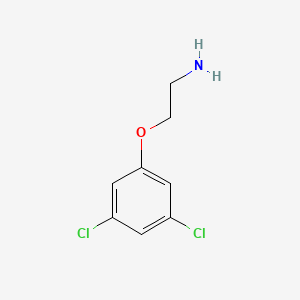

2-(3,5-Dichlorophenoxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMQDWMDXIGLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218109 | |

| Record name | 2-(3,5-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67883-07-2 | |

| Record name | 2-(3,5-Dichlorophenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067883072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,5-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,5 Dichlorophenoxy Ethanamine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(3,5-dichlorophenoxy)ethanamine, the primary disconnections are typically made at the ether and amine functionalities.

The most logical disconnection occurs at the C-O ether linkage and the C-N bond of the ethanamine side chain. This approach simplifies the molecule into two key synthons: a 3,5-dichlorophenol (B58162) unit and a 2-aminoethanol equivalent. The forward synthesis would then involve forming the ether bond followed by the introduction of the amine group, or vice versa. This strategy is guided by the principle of disconnecting next to heteroatoms like oxygen and nitrogen, as these bonds are often formed through reliable substitution reactions. amazonaws.com

Classical Approaches to Phenoxyethanamine Synthesis

The traditional synthesis of phenoxyethanamines, including the title compound, relies on well-established chemical reactions.

Etherification Reactions

The formation of the ether linkage is a critical step. The Williamson ether synthesis is a classic and widely used method for this transformation. numberanalytics.comnumberanalytics.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. numberanalytics.com In the context of synthesizing this compound, this would typically involve the reaction of 3,5-dichlorophenoxide with a suitable 2-haloethanamine derivative.

The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 mechanism. numberanalytics.com The strength of the base used to deprotonate the phenol (B47542) is crucial for the reaction's success.

Table 1: Key Features of Williamson Ether Synthesis

| Feature | Description |

| Reactants | An alkoxide (or phenoxide) and a primary alkyl halide. masterorganicchemistry.com |

| Mechanism | SN2 (bimolecular nucleophilic substitution). masterorganicchemistry.com |

| Solvent | Typically a polar aprotic solvent like DMF or DMSO. numberanalytics.com |

| Key Consideration | The alkyl halide should be primary to avoid elimination side reactions. masterorganicchemistry.com |

Amine Formation Pathways

Several classical methods exist for introducing the amine functionality.

One common approach is the alkylation of ammonia (B1221849) or primary amines . Heating a halogenoalkane with a concentrated solution of ammonia in ethanol (B145695) can produce a primary amine. chemguide.co.uk However, this method often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. chemguide.co.ukuomustansiriyah.edu.iq

The Gabriel synthesis offers a more controlled method for preparing primary amines. This process involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org This method effectively prevents over-alkylation.

Another important route is the reduction of nitrogen-containing functional groups . Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org Similarly, amides can be reduced to amines with LiAlH4. libretexts.org Reductive amination, which involves the reaction of an aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent, is another versatile method for amine synthesis. libretexts.org

Table 2: Comparison of Amine Formation Methods

| Method | Starting Material | Key Features |

| Alkylation of Ammonia | Alkyl halide | Often results in a mixture of products. uomustansiriyah.edu.iq |

| Gabriel Synthesis | Alkyl halide, Potassium phthalimide | Provides good yields of primary amines, avoids over-alkylation. |

| Reduction of Nitriles | Nitrile | Requires a strong reducing agent like LiAlH4. libretexts.org |

| Reductive Amination | Aldehyde or Ketone | Versatile method for preparing primary, secondary, and tertiary amines. libretexts.org |

Modern Synthetic Innovations and Methodological Advancements

Recent advancements in organic synthesis have introduced more efficient and selective methods for constructing molecules like this compound.

Catalytic Strategies in Carbon-Oxygen and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to facilitate the formation of C-O and C-N bonds. For aryl ether synthesis, copper- and palladium-catalyzed reactions have become powerful tools. organic-chemistry.org These methods often proceed under milder conditions and with greater functional group tolerance than traditional methods. For instance, copper-catalyzed coupling of phenols with alkyl halides provides an alternative to the Williamson ether synthesis. organic-chemistry.org

Similarly, palladium- and copper-catalyzed amination reactions (Buchwald-Hartwig amination) have revolutionized the synthesis of arylamines. While not directly applicable to the ethanamine side chain in this specific target, the principles of catalytic C-N bond formation are being extended to a wider range of substrates.

Stereoselective and Asymmetric Synthesis Investigations

While this compound itself is achiral, the development of stereoselective methods for related structures is an active area of research. For instance, iridium-catalyzed enantioselective allylic etherification has been developed to produce chiral allylic aryl ethers with high enantioselectivity. organic-chemistry.org Such methodologies could be adapted for the synthesis of chiral analogs of this compound, which may have unique pharmacological properties. The principles of asymmetric synthesis, which aim to control the formation of a specific stereoisomer, are crucial in modern drug discovery.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic processes. For the synthesis of this compound, which likely proceeds through a multi-step sequence involving ether formation and introduction of the amine group, several green strategies can be employed.

A plausible and common route for constructing the phenoxyethanamine scaffold is the Williamson ether synthesis , followed by the conversion of a suitable functional group into an amine. masterorganicchemistry.comyoutube.com In this approach, 3,5-dichlorophenol would be reacted with a 2-haloethanol derivative. To align with green chemistry principles, the use of phase-transfer catalysis (PTC) is a highly effective technique. phasetransfercatalysis.comdntb.gov.ua PTC can enhance reaction rates, allow for the use of less hazardous and more economical inorganic bases like sodium hydroxide, and often enables the use of more environmentally friendly solvents, or even solvent-free conditions. phasetransfercatalysis.comorgchemres.org The use of microwave irradiation is another green technique that can significantly accelerate reaction times, often leading to higher yields and cleaner reactions by minimizing side product formation. numberanalytics.comresearchgate.netnih.gov

Another established method for amine synthesis is the Gabriel synthesis . masterorganicchemistry.comyoutube.comyoutube.comorganic-chemistry.org This method involves the N-alkylation of potassium phthalimide with a suitable alkyl halide. masterorganicchemistry.comyoutube.comorganic-chemistry.org To make this classical reaction greener, modifications such as using milder and more efficient cleavage agents for the phthalimide group, like hydrazine (B178648) hydrate, can be employed. masterorganicchemistry.comyoutube.com Furthermore, conducting the initial alkylation step under microwave irradiation could reduce reaction times and energy consumption. researchgate.netscispace.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes to minimize waste generation. |

| Atom Economy | Utilizing reactions like reductive amination that incorporate a high proportion of the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. For example, replacing hazardous solvents with water or greener alternatives. dntb.gov.ua |

| Designing Safer Chemicals | While the target molecule is defined, the synthesis should avoid the production of hazardous byproducts. |

| Safer Solvents and Auxiliaries | Using water, supercritical fluids, or recyclable ionic liquids as reaction media. numberanalytics.com |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. orgchemres.orgnumberanalytics.comyoutube.com |

| Use of Renewable Feedstocks | While not directly applicable to the core structure, using bio-based solvents or reagents where possible. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Utilizing catalytic reagents (e.g., phase-transfer catalysts, metal catalysts for hydrogenation) over stoichiometric reagents. phasetransfercatalysis.comfrontiersin.orgfrancis-press.com |

| Design for Degradation | Not directly applicable to the synthesis itself, but a consideration for the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Optimization of Reaction Parameters and Yields for Research Scale

Optimizing reaction parameters is critical to maximize the yield and purity of this compound at a research scale. The following tables present hypothetical yet plausible optimization data for key steps in the synthesis, based on established chemical principles and analogous reactions.

A potential two-step synthesis could involve an initial Williamson ether synthesis to form an intermediate, followed by a transformation to the final amine product.

Step 1: Williamson Ether Synthesis of 2-(3,5-Dichlorophenoxy)ethanol (Hypothetical)

This step would involve the reaction of 3,5-dichlorophenol with 2-chloroethanol. Key parameters to optimize include the choice of base, solvent, temperature, and reaction time. The use of a phase-transfer catalyst can also be explored.

| Entry | Base (Equivalents) | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetone | None | Reflux | 24 | 65 |

| 2 | K₂CO₃ (1.5) | DMF | None | 100 | 12 | 78 |

| 3 | NaOH (2.0) | Toluene/H₂O | TBAB (5) | 80 | 8 | 85 |

| 4 | NaOH (2.0) | Dichloromethane/H₂O | TBAB (5) | Reflux | 6 | 82 |

| 5 | K₂CO₃ (1.5) | None (Microwave) | None | 120 | 0.5 | 90 |

TBAB: Tetrabutylammonium (B224687) bromide

Step 2: Conversion of 2-(3,5-Dichlorophenoxy)ethanol to this compound (Hypothetical)

The intermediate alcohol could be converted to the amine via a mesylate or tosylate intermediate followed by reaction with an amine source (e.g., ammonia or a protected amine equivalent like in the Gabriel synthesis). Alternatively, a direct reductive amination of the corresponding aldehyde could be performed. The table below outlines a hypothetical optimization of a Gabriel synthesis-type reaction from the corresponding halide.

| Entry | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NH₃ (aq) | Methanol | 100 (sealed tube) | 24 | 45 |

| 2 | Potassium Phthalimide | DMF | 120 | 12 | 88 |

| 3 | Potassium Phthalimide | DMSO | 100 | 10 | 92 |

| 4 | Sodium Azide then LiAlH₄ | THF | Reflux | 12 + 4 | 85 |

| 5 | Potassium Phthalimide (Microwave) | DMF | 150 | 0.25 | 95 |

Detailed Research Findings (Based on Analogous Systems):

For the Williamson ether synthesis, studies on similar phenolic compounds have shown that polar aprotic solvents like DMF or DMSO can significantly accelerate the reaction compared to less polar solvents like acetone. jk-sci.com The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) under biphasic conditions (e.g., toluene/water) is a well-established method for achieving high yields in the O-alkylation of phenols. phasetransfercatalysis.comchemicalforums.com Microwave-assisted, solvent-free Williamson ether synthesis on a solid support like potassium carbonate has been reported to be highly efficient, offering excellent yields in very short reaction times. orgchemres.org

In the context of amine synthesis, the Gabriel synthesis is a reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen with direct ammonolysis. masterorganicchemistry.comyoutube.com The use of hydrazine for the cleavage of the phthalimide is often preferred over acidic or basic hydrolysis due to milder reaction conditions. masterorganicchemistry.com For reductive amination, a wide range of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for imines over carbonyls. masterorganicchemistry.com Catalytic reductive amination using molecular hydrogen and a metal catalyst is an even greener alternative. frontiersin.orgnih.gov Recent research has focused on developing non-noble metal catalysts, such as those based on cobalt, for these transformations. researchgate.netmdpi.com

By carefully selecting the synthetic route and optimizing the reaction conditions based on these established principles and findings from analogous systems, a high-yielding and environmentally conscious synthesis of this compound can be achieved on a research scale.

In-depth Analysis of this compound Reveals Gaps in Publicly Available Reaction Chemistry Data

An extensive review of scientific literature and chemical databases for the compound this compound, identified by CAS numbers 67883-07-2 for the free base and 85262-41-5 for its hydrochloride salt, has revealed a significant lack of detailed, publicly accessible research on its specific reaction chemistry and derivatization. aksci.comsigmaaldrich.comlookchem.comcymitquimica.com Despite its availability from various chemical suppliers, in-depth studies outlining its reactivity profile are not readily found in published scientific papers or major chemical databases.

As a result, a comprehensive and scientifically detailed article focusing solely on the reaction chemistry of this compound, as per the requested outline, cannot be generated at this time. The required sections and subsections, which include detailed research findings and data tables on its reactivity, are contingent on the availability of experimental data that does not appear to be present in the public domain.

The requested sections for the article were:

Reaction Chemistry and Derivatization Studies of 2 3,5 Dichlorophenoxy Ethanamine

Development of Advanced Synthetic Intermediates from 2-(3,5-Dichlorophenoxy)ethanamine

Without specific studies on nucleophilic reactions, amidation, Schiff base formation, ether linkage transformations, and electrophilic aromatic substitution involving this compound, any attempt to create the requested content would involve speculation or generalization from other, similar compounds. This would violate the strict requirement to focus solely on the specified chemical and to provide scientifically accurate, data-supported findings.

Further investigation into proprietary databases or unpublished research may be necessary to uncover the specific chemical behaviors and derivatization pathways of this compound. Until such research becomes publicly available, a detailed article on its reaction chemistry remains unfeasible.

In-depth Analysis of this compound Reveals No Publicly Available Research on Chelation and Coordination Chemistry

A comprehensive review of scientific literature and chemical databases has found no specific studies detailing the chelation chemistry or the formation of coordination complexes for the compound this compound.

Despite the potential for the amine and ether functionalities within the this compound molecule to act as a bidentate ligand, there is a notable absence of published research exploring its capabilities to coordinate with metal ions. This scarcity of information prevents a detailed, evidence-based discussion on its reaction chemistry in the context of forming metal complexes.

The fundamental principles of coordination chemistry suggest that the primary amine group (-NH₂) and the ether oxygen atom (-O-) of this compound could potentially coordinate with a metal center, forming a five-membered chelate ring. The stability and structure of such a complex would be influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic effects imparted by the 3,5-dichloro-substituted phenyl ring. However, without experimental data, any discussion of specific coordination numbers, geometries, or the properties of resulting complexes remains purely speculative.

Broader searches for the coordination chemistry of structurally related phenoxyethanamine ligands also failed to provide sufficiently analogous data from which scientifically sound inferences could be drawn for the specific compound . The available literature tends to focus on either structurally distinct ligands or the application of phenoxy-containing ligands in fields such as polymerization catalysis, which involves significantly different molecular architectures.

Consequently, it is not possible to provide detailed research findings, including data tables on complex formation, stability constants, or spectroscopic characterization for this compound as no such information appears to be available in the public domain. The scientific community has not yet published studies focused on the chelation and coordination behavior of this particular compound.

Theoretical and Computational Investigations of 2 3,5 Dichlorophenoxy Ethanamine

Quantum Chemical Calculations and Molecular Orbital Theory Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netnrel.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its geometry, reactivity, and spectroscopic characteristics.

The electronic structure of 2-(3,5-Dichlorophenoxy)ethanamine is central to its chemical behavior. Key descriptors derived from quantum chemical calculations include frontier molecular orbitals and the molecular electrostatic potential map.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is the orbital from which an electron is most likely to be donated (a nucleophilic center), while the LUMO is the orbital that is most likely to accept an electron (an electrophilic center). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the lone pair of the nitrogen atom, while the LUMO would be distributed across the aromatic ring, influenced by the electron-withdrawing chlorine atoms. Calculations on analogous dichlorophenyl compounds support this type of distribution. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are hypothetical, based on typical results for similar chlorinated aromatic compounds calculated using DFT (e.g., B3LYP/6-311G(d,p) level of theory), and serve to illustrate the concept.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

| ΔE (HOMO-LUMO Gap) | 5.3 | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. researchgate.netnih.gov The map uses a color scale to denote different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this molecule, this would be concentrated around the oxygen and nitrogen atoms due to their lone pairs of electrons.

Blue: Regions of most positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. This would be expected around the hydrogen atoms of the amine group.

Green/Yellow: Regions of neutral or near-neutral potential, typically found over the carbon-hydrogen bonds of the aromatic ring.

The MEP map for this compound would clearly show the electronegative oxygen and nitrogen atoms as sites for potential hydrogen bonding, a key interaction in biological systems. researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic properties, which serve to confirm the molecule's structure and provide deeper insight. DFT methods are commonly used to calculate vibrational frequencies (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

Theoretically predicted vibrational spectra are often scaled to correct for systematic errors arising from the harmonic approximation used in the calculations. researchgate.net A comparison of the calculated and experimental spectra allows for a detailed assignment of each vibrational mode to specific bonds or functional groups. For this compound, this would involve identifying the characteristic stretching frequencies for N-H (amine), C-O-C (ether), and C-Cl (aromatic chloride) bonds.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies Note: This table is illustrative. The predicted values would be obtained from DFT calculations, and experimental values from FT-IR spectroscopy.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Experimental Wavenumber (cm-1) | Assignment |

| ν(N-H) | 3450 | 3400 | Amine N-H stretch |

| ν(C-O-C) | 1250 | 1245 | Aryl-alkyl ether stretch |

| ν(C-Cl) | 750 | 740 | Aryl-chloride stretch |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly around the ether linkage and the ethylamine (B1201723) side chain, means it can adopt multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them. nih.gov

This is often done by systematically rotating the molecule's rotatable bonds and calculating the energy at each step to map out the Potential Energy Surface (PES). The resulting low-energy conformations represent the most probable shapes of the molecule.

Molecular Dynamics (MD) simulations provide a more dynamic picture. By simulating the movements of the atoms over time, MD can explore the conformational landscape and show how the molecule behaves in a solvent environment. nih.gov These simulations reveal the stability of different conformers, the flexibility of the molecule, and the nature of its interactions with surrounding solvent molecules. For this compound, MD simulations would be crucial for understanding how the ethylamine side chain folds and interacts with the dichlorophenyl ring, which is essential for its binding to a biological target. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies (non-human, mechanistic)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com This method is instrumental in drug discovery and for understanding the mechanistic basis of a compound's biological activity at a molecular level.

Docking simulations place the this compound molecule into the binding site of a model receptor protein. The program then calculates the most likely binding poses, or "modes," based on a scoring function that evaluates the steric and energetic favorability of the interactions. nih.gov

These studies elucidate how the ligand interacts with specific amino acid residues in the binding pocket. For this compound, the key interactions would likely be:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, and the ether oxygen is a hydrogen bond acceptor. These groups would be expected to form hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in a receptor's active site. nih.gov

Hydrophobic Interactions: The 3,5-dichlorophenyl ring is hydrophobic and would likely engage in hydrophobic or π-π stacking interactions with nonpolar amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov

Halogen Bonding: The chlorine atoms can act as weak halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone.

By analyzing these binding modes, researchers can develop a hypothesis about the structural requirements for binding. mdpi.comnih.gov

Docking programs provide a quantitative estimate of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govnih.gov A more negative binding energy indicates a more favorable and stable interaction between the ligand and the receptor. nih.gov

By docking the same ligand into the binding sites of different model receptor proteins (e.g., various non-human enzymes or receptors), it is possible to predict its selectivity. mdpi.com If the calculated binding affinity for one receptor is significantly higher (i.e., more negative) than for others, the compound is predicted to be selective for that target. This computational screening is a powerful way to prioritize compounds for further experimental testing. nih.gov

Table 3: Illustrative Docking Scores for this compound with Model Non-Human Receptors Note: These values are hypothetical and for illustrative purposes only.

| Model Receptor (non-human) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Fungal N-myristoyl transferase | -7.8 | TYR-88, LEU-99, GLY-24 |

| Insect Aryl Hydrocarbon Receptor | -6.5 | HIS-38, PHE-45, TRP-101 |

| Plant Phytoene Desaturase | -5.9 | ILE-150, VAL-210, MET-212 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. frontiersin.orgbrieflands.com These models are founded on the principle that the structure of a molecule dictates its activity and properties. By developing mathematical relationships, QSAR/QSPR can predict the behavior of new, unsynthesized compounds, thereby guiding chemical research and development. frontiersin.org

The development of a QSAR/QSPR model involves several key steps. First, a dataset of compounds with known activities or properties is compiled. brieflands.com Next, numerical descriptors are calculated for each molecule to quantify various aspects of its structure. These descriptors can be categorized into several types, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and molar refractivity (MR). nih.gov

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being a common example. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that links the descriptors to the observed activity or property. brieflands.com Common methods include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). frontiersin.orgbrieflands.comnih.gov The predictive power of the resulting model is then rigorously validated using internal and external validation techniques. frontiersin.org

In the context of phenoxy derivatives similar to this compound, QSAR studies have been applied to understand the structural requirements for various biological activities. For instance, a study on phenoxyacetic acid derivatives as antisickling agents utilized hydrophobic (π), electronic (σ), and molar refraction (MR) parameters to develop predictive models. nih.gov The study found that biological potency was positively correlated with the π values of substituents and the σ constants at the meta and para positions. nih.gov Conversely, a negative correlation was observed with the MR values of para substituents. nih.gov

Such models provide valuable insights into the mechanism of action and guide the design of more potent analogs. For phenethylamine (B48288) derivatives, structure-activity relationship (SAR) studies have shown that halogen groups on the phenyl ring can positively affect binding affinity to certain receptors. nih.gov

Below is an interactive table summarizing typical descriptors and statistical parameters used in QSAR/QSPR modeling for related compound classes.

| Model Parameter | Description | Example from Literature |

|---|---|---|

| Descriptors | Numerical values representing chemical structure properties. | Hydrophobic (π), Electronic (σ), Molar Refraction (MR), logP, Electron Affinity. nih.govresearchgate.net |

| Statistical Method | Algorithm used to build the correlation model. | Multiple Linear Regression (MLR), Support Vector Machine (SVM), Random Forest (RF). frontiersin.orgbrieflands.comnih.gov |

| Correlation Coefficient (R²) | Indicates how well the model fits the data (a value closer to 1 is better). | R² values of 0.872 and 0.894 were achieved for phenoxy and benzyloxy acetic acid models, respectively. nih.gov A model for amide derivatives achieved an R² of 0.97. frontiersin.org |

| Cross-validation (Q² or R²cv) | A measure of the model's predictive ability and robustness. | A leave-one-out cross-validation (LOOCV) for an amide derivative model yielded an R²cv of 0.96. frontiersin.org |

| Root Mean Square Error (RMSE) | Measures the differences between values predicted by a model and the values observed. | An amide derivative model reported an RMSE of 0.01 for both the training and test sets. frontiersin.org |

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the molecular level. For a compound like this compound, which contains a primary amine and an ether linkage, several reaction types can be explored computationally. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model reaction pathways, identify transition states, and calculate activation energies. researchgate.netresearchgate.net

One area of investigation is the reaction of the amine group. The electrochemical oxidation of aliphatic amines, for example, can be studied to understand the sequence of electron and proton transfers. mdpi.com Computational models can elucidate the formation of intermediates like radical cations and iminium ions, and predict the final products, which could be imines or aldehydes resulting from dealkylation. mdpi.com

Another relevant reaction is nucleophilic substitution. Computational studies on the reaction of similar amine-containing compounds, like piperidine (B6355638) with dinitropyridine derivatives, have used DFT to map out the Nucleophilic Aromatic Substitution (SNAr) reaction pathway. researchgate.netresearchgate.net These studies calculate the activation energies and show how electron-withdrawing groups on the aromatic ring stabilize the transition state, facilitating the nucleophilic attack. researchgate.netresearchgate.net This approach could be applied to understand reactions where the amine of this compound acts as a nucleophile.

The formation of Schiff bases through the condensation of an amine with a carbonyl compound is another reaction class amenable to computational study. najah.edu Theoretical calculations can model the dehydration reaction, optimize the geometry of the resulting Schiff base, and even predict its spectral properties (e.g., FTIR, UV-Vis), which can then be compared with experimental data. najah.edu

Furthermore, the ether linkage in this compound suggests that reactions involving ether cleavage could be investigated. Computational studies on the alkoxylation of fatty amines have demonstrated the ability to model complex autocatalytic reaction networks. researchgate.net These models can identify the rate-determining steps and the influence of catalysts, showing that the activation of an epoxide ring by a hydroxyl group is a critical step in the reaction. researchgate.net Similarly, the mechanism of amine-catalyzed ring-opening of oxiranes by carboxylic acids has been detailed using DFT, revealing a series of parallel and consecutive stages involving the formation of a quaternary amine intermediate. researchgate.net

The findings from these computational studies are often summarized in energy profile diagrams and tables of calculated parameters, as shown in the conceptual table below.

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | SNAr reaction of dinitropyridines with piperidine | The reaction proceeds via a bimolecular pathway. Electron-withdrawing nitro groups lower the activation energy by stabilizing the transition state. | researchgate.netresearchgate.net |

| DFT (B3LYP/6-31+G**) | Amine-catalyzed ring-opening of oxirane | The mechanism involves parallel-consecutive stages, including the quaternization of the tertiary amine by the activated oxirane. | researchgate.net |

| Kinetic Modeling | Alkoxylation of dodecylamine (B51217) with propylene (B89431) oxide | Identified critical steps, highlighting the autocatalytic nature where the product activates the epoxide ring. The uncatalyzed route is only significant at low conversion. | researchgate.net |

| DFT/B3LYP | Synthesis of Schiff bases from ethanamine derivatives | Theoretical calculations of molecular structure and properties (FTIR, UV-Vis) showed strong correlation with experimental results. | najah.edu |

Advanced Analytical Research Techniques Applied to 2 3,5 Dichlorophenoxy Ethanamine

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of 2-(3,5-Dichlorophenoxy)ethanamine, offering unparalleled accuracy and sensitivity in identifying its metabolites and monitoring its synthesis. nih.gov HRMS instruments, such as Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), can detect a vast number of mass signals, enabling a comprehensive molecular description of complex biological samples. mdpi.com

In the context of metabolite profiling, HRMS facilitates the identification of metabolic products of this compound. nih.gov This is achieved by accurately measuring the mass-to-charge ratio of ions, allowing for the determination of elemental compositions. mdpi.com For instance, in the analysis of related chloro-aromatic compounds like 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline, HPLC-MS/MS has been effectively used to identify and quantify their metabolites in various matrices. nih.gov The high resolution and accuracy of these methods help distinguish between metabolites with very similar masses. mdpi.com

During the synthesis of this compound, HRMS can be employed for real-time reaction monitoring. This allows for the precise tracking of reactants, intermediates, and the final product, ensuring the optimization of reaction conditions and maximizing yield. The ability to perform untargeted screening with techniques like UHPLC-HRMS is particularly valuable for identifying unexpected byproducts or degradation products that may form during the synthesis or storage of the compound. nih.gov

| Application | Technique | Key Findings |

| Metabolite Profiling | HPLC-HRMS | Identification of unique and common metabolites in different biological samples. mdpi.com |

| Reaction Monitoring | UHPLC-HRMS | Real-time tracking of reactants, intermediates, and products; identification of byproducts. nih.gov |

| Structural Elucidation | FT-ICR-MS | Determination of elemental compositions from accurate mass measurements. mdpi.com |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the three-dimensional structure and dynamic properties of this compound. Techniques such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly powerful for determining the spatial proximity of atoms within the molecule. columbia.edursc.org

The Nuclear Overhauser Effect (NOE) allows for the detection of protons that are close in space, typically up to 4-5 Å apart, providing crucial information for establishing the stereochemistry of the molecule. columbia.edu For complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) help in assigning the proton and carbon signals, respectively. researchgate.netresearchgate.net These assignments are fundamental for interpreting more advanced NMR data.

Dynamic processes, such as conformational changes, can also be studied using NMR. The non-equivalence of certain protons in the NMR spectrum can indicate a conformational imbalance within the molecule. researchgate.net ROESY experiments are often preferred for medium-sized molecules as they provide consistently positive NOE signals, which can be ambiguous in NOESY spectra for molecules in a certain molecular weight range. columbia.edu Molecular dynamics studies can complement NMR data to build a more complete picture of the molecule's conformational preferences. rsc.org

| NMR Technique | Information Obtained | Relevance to this compound |

| 1D NMR (¹H, ¹³C) | Basic structural information, chemical environment of nuclei. sinica.edu.tw | Foundation for all other NMR analyses. |

| 2D COSY | Correlation of neighboring protons through J-coupling. researchgate.net | Helps in assigning proton signals in the ethanamine side chain. |

| 2D HSQC/HMQC | Correlation of protons to directly attached carbons. researchgate.net | Assigns carbon signals based on proton assignments. |

| 2D NOESY/ROESY | Spatial proximity of protons, revealing through-space interactions. columbia.eduresearchgate.net | Determines the stereochemistry and preferred conformation of the molecule. |

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

Analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the macroscopic properties of the crystalline material. For instance, in the crystal structure of bis(2-amino-3,5-dichloropyridinium) hexachloridostannate(IV) dihydrate, hydrogen bonds and other non-covalent interactions contribute to the stability of the three-dimensional network. nih.gov Understanding these interactions is crucial for predicting the physical properties and polymorphism of this compound.

| Crystallographic Parameter | Information Provided | Significance for this compound |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice. | Fundamental property of the crystalline form. |

| Bond Lengths and Angles | Precise distances and angles between atoms. nih.gov | Confirms the molecular connectivity and geometry. |

| Torsion Angles | Defines the conformation of flexible parts of the molecule. | Reveals the preferred solid-state conformation. |

| Intermolecular Contacts | Identifies hydrogen bonds and other non-covalent interactions. nih.gov | Explains the packing of molecules in the crystal and influences physical properties. |

Advanced Vibrational Spectroscopy (FT-IR, Raman, VCD) for Conformational Studies and Functional Group Characterization

Advanced vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR), Raman, and Vibrational Circular Dichroism (VCD), offer detailed information about the functional groups and conformational properties of this compound.

FT-IR spectroscopy is widely used for the identification of functional groups present in a molecule. researchgate.net The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its various bonds, such as C-H, C-O, C-N, and C-Cl. Large spectral libraries, like the Aldrich Collection of FT-IR Spectra, can aid in the identification of the compound based on its unique spectral fingerprint. thermofisher.com

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. It can be used to detect changes in molecular structure and conformation. nih.gov

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org Since VCD is sensitive to the three-dimensional arrangement of atoms, it can be used to study the stereochemistry of this compound if it exists as enantiomers. By comparing experimental VCD spectra with those predicted from quantum mechanical calculations, the absolute configuration of a chiral center can be determined.

| Spectroscopic Technique | Vibrational Information | Application to this compound |

| FT-IR | Absorption of infrared radiation due to molecular vibrations. researchgate.net | Identification of functional groups (e.g., ether, amine, aromatic ring). |

| Raman | Inelastic scattering of light, providing information on molecular vibrations. nih.gov | Complements FT-IR data, useful for studying skeletal vibrations. |

| VCD | Differential absorption of left and right circularly polarized infrared light. wikipedia.org | Determination of absolute configuration and solution-state conformation for chiral forms. |

Chromatographic Methodologies for Purity Assessment, Isomer Separation, and Degradation Product Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound, separating its potential isomers, and analyzing its degradation products.

HPLC is a robust method for determining the purity of chemical compounds by separating the main component from any impurities. nih.gov The development of a validated HPLC method allows for the accurate quantification of the compound. nih.gov For instance, HPLC methods have been successfully developed for the analysis of the related compound 2,4-dichlorophenoxyacetic acid in various samples, demonstrating good linearity, detection limits, and recovery rates. researchgate.netdeswater.com

If this compound exists as a mixture of stereoisomers, chiral HPLC can be employed for their separation. nih.gov Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, are widely used for the resolution of enantiomers of pharmaceutical compounds. nih.gov

The analysis of degradation products is crucial for understanding the stability of this compound. HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying degradation products that may form under various stress conditions. molnar-institute.com Studies on the degradation of similar compounds, such as 2,4-dichlorophenoxyacetic acid, have shown the formation of various intermediates and final products, which can be monitored using chromatographic methods. nih.gov Untargeted screening using UHPLC-HRMS can also be employed to identify unknown degradation products. researchgate.net

| Chromatographic Application | Methodology | Key Performance Metrics |

| Purity Assessment | Reversed-Phase HPLC with UV detection. nih.gov | Linearity (R² > 0.99), Limit of Detection (LOD), Limit of Quantification (LOQ). semanticscholar.org |

| Isomer Separation | Chiral HPLC with polysaccharide-based columns. nih.gov | Resolution of enantiomers, enantiomeric excess determination. |

| Degradation Product Analysis | HPLC-MS/MS, UHPLC-HRMS. molnar-institute.comresearchgate.net | Identification and quantification of known and unknown degradation products. |

Mechanistic Research in Biological Systems Involving 2 3,5 Dichlorophenoxy Ethanamine Non Clinical/in Vitro/pre Clinical Non Human Focus

Molecular Target Identification and Binding Affinities in Model Systems (e.g., isolated proteins, enzymes, receptors)

While direct studies identifying the specific molecular targets and binding affinities of 2-(3,5-Dichlorophenoxy)ethanamine are not extensively available in the public domain, research on the broader class of phenoxyethylamine derivatives suggests potential interactions with several receptor systems. For instance, various phenoxyethylamine derivatives have been investigated as ligands for adrenergic and serotonin receptors.

One area of research has focused on the discovery of potent and selective antagonists for the human α1D adrenoceptor (α1D-AR). A series of phenoxyethylamine derivatives were synthesized and evaluated, leading to the identification of compounds with high binding affinity for this receptor subtype. nih.gov This suggests that the phenoxyethylamine scaffold, which is present in this compound, can be a key structural element for interaction with α1D-AR.

Furthermore, the heteroarylphenoxyethyl amine structure has been explored for its potential as selective ligands for 5-HT1A receptors. researchgate.net These studies indicate that compounds with a phenoxyethylamine core can exhibit significant affinity for serotonin receptors. The specific substitution pattern on the phenyl ring, such as the 3,5-dichloro substitution in the case of this compound, would be expected to influence the binding affinity and selectivity for these and other potential molecular targets.

It is important to note that without direct experimental data for this compound, its precise molecular targets and binding affinities remain to be elucidated. The following table summarizes the potential molecular targets for the broader class of phenoxyethylamine derivatives.

| Compound Class | Potential Molecular Target | Research Focus |

| Phenoxyethylamine derivatives | α1D Adrenoceptor (α1D-AR) | Antagonist activity |

| Heteroarylphenoxyethyl amine derivatives | 5-HT1A Serotonin Receptor | Selective ligand binding |

Enzyme Inhibition and Activation Kinetics (in vitro)

The study on N-(3,5-dichlorophenyl)cyclopropanecarboxamide revealed that it acts as a mixed-type inhibitor of CYP1A2. nih.gov This suggests that compounds containing the 3,5-dichlorophenyl group have the potential to bind to and modulate the activity of specific enzymes. The nature of the substituent attached to the dichlorophenyl ring is crucial in determining the inhibitory potency and selectivity.

While these findings are for a structurally related but different molecule, they highlight the possibility that this compound could also interact with and potentially inhibit certain enzymes. Further enzymatic assays would be necessary to determine the specific inhibitory or activatory effects of this compound and to elucidate its kinetic parameters.

Receptor Interaction Studies in Non-Human Cell Lines or Isolated Tissue Models

Specific receptor interaction studies for this compound in non-human cell lines or isolated tissue models are not extensively documented. However, the structural similarity of the phenoxyethylamine core to known pharmacophores suggests potential interactions with various receptor systems.

Research on related phenoxyethylamine derivatives has demonstrated their ability to bind to adrenergic and serotonin receptors. For instance, a series of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group were synthesized and shown to be highly potent and selective α1D adrenoceptor antagonists. nih.gov These studies often utilize cell lines expressing specific receptor subtypes to determine binding affinities and functional activities.

Similarly, other studies have focused on the interaction of heteroarylphenoxyethyl amine derivatives with 5-HT1A serotonin receptors. researchgate.net Such investigations typically involve radioligand binding assays in cell membranes isolated from cell lines or animal tissues expressing the target receptor.

While these studies provide a framework for the potential receptor interactions of this compound, experimental data on the specific compound is needed to confirm its receptor binding profile and functional effects in non-human cell lines or isolated tissue models.

Cellular Pathway Modulation in Non-Human Organisms or Cell Cultures

The direct effects of this compound on cellular pathways in non-human organisms or cell cultures have not been a primary focus of published research. However, insights can be drawn from studies on the related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. In plants, 2,4-D, as a synthetic auxin, is known to disrupt normal cellular processes, leading to uncontrolled growth and eventually cell death in susceptible species. mt.govxtbg.ac.cn

The mechanism of action of auxinic herbicides like 2,4-D involves the overstimulation of auxin-responsive genes, leading to an imbalance in hormonal homeostasis. xtbg.ac.cn This disruption can result in increased production of ethylene and reactive oxygen species (ROS), which in turn can trigger downstream signaling pathways associated with senescence and cell death. nih.gov

While this compound is structurally different from 2,4-D, the presence of the dichlorophenoxy moiety suggests a potential for interaction with cellular pathways in plant systems. In non-plant systems, the potential interaction with adrenergic and serotonin receptors, as suggested by studies on related phenoxyethylamine derivatives, implies that it could modulate signaling pathways downstream of these receptors, such as those involving cyclic AMP (cAMP) or inositol phosphates. However, without direct experimental evidence, the specific cellular pathways modulated by this compound remain speculative.

Structure-Activity Relationship (SAR) Investigations in Non-Human Biological Systems

While specific structure-activity relationship (SAR) studies for this compound are limited, research on related phenoxyethylamine and benzimidazole derivatives provides valuable insights into how structural modifications can influence biological activity in non-human systems.

For phenoxyethylamine derivatives, SAR studies have been crucial in optimizing their binding affinity and selectivity for specific receptors. For example, in the development of selective α1D adrenoceptor antagonists, modifications to the group attached to the phenoxyethylamine core were systematically explored. nih.gov This led to the discovery that a 3,4-dihydro-2H-thiochromene 1,1-dioxide scaffold significantly enhanced potency and selectivity. nih.gov

In the context of antifungal agents, SAR studies of coumarin derivatives have shown that the nature and position of substituents on the core structure are critical for activity. mdpi.com For instance, the presence of short aliphatic chains or electron-withdrawing groups was found to favor antifungal activity against Aspergillus strains. mdpi.com

Similarly, SAR studies on benzimidazole derivatives as antiviral agents have demonstrated that substitutions at various positions on the benzimidazole ring can significantly impact their efficacy. For example, modifications at the 2-position can enhance binding to viral enzymes, while changes at the 5- and 6-positions can improve pharmacokinetic properties.

These examples underscore the importance of systematic structural modifications in defining the biological activity of a chemical scaffold. For this compound, the 3,5-dichloro substitution pattern on the phenoxy ring and the ethanamine side chain are key structural features that would be the focus of any future SAR investigations to explore its potential biological activities. The following table provides a general overview of SAR principles derived from related compound classes.

| Compound Class | Structural Modification | Impact on Biological Activity |

| Phenoxyethylamine Derivatives | Modification of the group attached to the core | Altered receptor binding affinity and selectivity |

| Coumarin Derivatives | Substitution with short aliphatic chains or electron-withdrawing groups | Enhanced antifungal activity |

| Benzimidazole Derivatives | Substitutions at various ring positions | Modified antiviral efficacy and pharmacokinetic properties |

Plant Growth Regulation Mechanisms and Related Biological Activities

The compound this compound has been shown to exert plant growth regulating effects. Specifically, studies on tomato seedlings have demonstrated that this compound can cause pronounced dwarfing effects. researchgate.net This indicates an interference with the normal growth and development processes in plants.

The mechanism of action is likely related to its structural similarity to phenoxyacetic acid herbicides, such as 2,4-D. These compounds are synthetic auxins, a class of plant growth regulators. mt.gov At appropriate concentrations, auxins are essential for various plant processes, including cell elongation, division, and differentiation. phytotechlab.com However, synthetic auxins like 2,4-D, when applied exogenously, can disrupt the hormonal balance, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants. xtbg.ac.cn This ultimately results in symptoms like stem curl-over, leaf withering, and plant death. mt.gov

The mode of action of auxinic herbicides involves several key events:

Altered Cell Wall Plasticity: They can cause abnormal increases in cell wall plasticity, leading to uncontrolled cell expansion. orst.edu

Protein Biosynthesis: They can influence the biosynthesis of proteins, disrupting normal cellular functions. orst.edu

Ethylene Production: A well-documented effect is the increased production of ethylene, a plant hormone associated with stress and senescence. orst.eduontario.ca

While the precise molecular interactions of this compound within plant cells have not been fully elucidated, its ability to induce dwarfing suggests it may act as an antagonist or an abnormal agonist at auxin perception sites, thereby disrupting the normal signaling cascade that governs plant growth and development.

Applications in Chemical Synthesis and Materials Science Research

2-(3,5-Dichlorophenoxy)ethanamine as a Key Building Block in Complex Molecule Synthesis

As a foundational building block, this compound serves as a versatile scaffold for constructing more complex molecules. Its primary amine group is a nucleophilic site, readily participating in reactions such as acylation, alkylation, and Schiff base formation to create a wide array of derivatives. While specific, large-scale syntheses originating from this exact compound are not extensively documented in prominent literature, its structural analog, 2-(3,5-Dichlorophenyl)ethanamine, is recognized as a useful intermediate and reaction component for synthesizing more intricate organic structures. biosynth.com The principles guiding its utility are broadly applicable to this compound, allowing for the introduction of diverse functionalities. The stability of the dichlorophenoxy group ensures that it remains intact during subsequent synthetic transformations, making it a reliable anchor for molecular elaboration.

Utilization in Ligand Design for Catalysis and Metal Complexation

In the field of coordination chemistry, the design of ligands is crucial for modulating the properties of metal catalysts. This compound is a prime candidate for ligand synthesis due to its terminal amine group, which can coordinate to a variety of transition metals. The reaction of such imino-pyridyl ligands with transition metal precursors can form stable complexes. nih.gov The coordination of the ligand through its nitrogen atoms can generate a stable geometry around the metal center. nih.gov

The 3,5-dichlorophenoxy portion of the molecule plays a significant role in defining the ligand's steric and electronic environment. The two chlorine atoms are electron-withdrawing, which can influence the electron density at the metal center, thereby affecting the catalyst's reactivity and selectivity. Furthermore, the bulk of the substituted phenyl ring can create a specific steric pocket around the metal, influencing substrate approach and product formation. The synthesis of transition metal complexes with ligands derived from related dichlorophenyl structures, such as 4-((3,5-dichloro-2-hydroxy benzylidene)amino) benzene (B151609) sulphonamide, has been reported, with coordination occurring through phenolic oxygen and imine nitrogen. researchgate.net This demonstrates the general principle of using dichlorinated aromatic moieties in the formation of structured metal complexes. researchgate.net

Integration into Polymer and Material Science Research

The bifunctional nature of this compound makes it a potential monomer for incorporation into polymer chains. The primary amine can undergo step-growth polymerization with complementary difunctional monomers. For instance, reaction with diacyl chlorides would yield polyamides, while reaction with diisocyanates would produce polyureas.

The presence of the dichlorophenyl group is particularly noteworthy for materials science applications. The incorporation of halogenated aromatic rings into a polymer backbone can enhance properties such as thermal stability and flame retardancy. Furthermore, the high refractive index of chlorinated aromatic compounds could be exploited in the development of advanced optical materials. While direct polymerization of this specific monomer is not widely detailed, the oxidative polymerization of related dichlorinated diamino-benzoquinones has been studied to produce novel polymers, highlighting the role of dichlorinated aromatics in creating new materials. nih.gov

Role in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. This compound possesses several features that make it an interesting candidate for self-assembly studies. The primary amine group can act as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor.

Crucially, the dichlorophenyl ring can participate in halogen bonding, a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov This interaction has become a powerful tool in crystal engineering and the design of functional materials. nih.govacs.org The ability of polarized iodine and other halogen atoms to interact with Lewis bases can be used to direct the assembly of molecules into specific architectures, such as gels. acs.org The chlorine atoms on the phenyl ring of this compound can act as halogen bond donors, interacting with electron-rich atoms to guide the formation of extended supramolecular networks. nih.govrsc.org

Precursor for Advanced Chemical Reagents and Derivatizing Agents

Beyond its role as a structural component, this compound can serve as a precursor for the synthesis of specialized chemical reagents. The reactivity of the primary amine allows for its conversion into other functional groups, creating agents for analysis or further synthesis. For example, treatment with phosgene (B1210022) or a phosgene equivalent would convert the amine into a highly reactive isocyanate. This isocyanate could then be used to react with alcohols or other amines to form carbamates and ureas, respectively. This strategy is useful for linking molecules together or for creating derivatizing agents for analytical techniques like chromatography.

Interactive Table 1: Physicochemical Properties of a Related Compound Note: Data below is for the structural analog 2-(3,5-Dichlorophenyl)ethanamine, as comprehensive data for this compound is not readily available.

| Property | Value | Source |

|---|---|---|

| CAS Number | 67851-51-8 | biosynth.com |

| Molecular Formula | C₈H₉Cl₂N | biosynth.com |

| Molecular Weight | 190.07 g/mol | biosynth.com |

| Boiling Point | 266.40 °C | biosynth.com |

| Density | 1.268 g/cm³ | biosynth.com |

Environmental Fate and Biotransformation Research of 2 3,5 Dichlorophenoxy Ethanamine

Degradation Pathways in Abiotic Environmental Matrices (e.g., soil, water, air)

The breakdown of 2-(3,5-Dichlorophenoxy)ethanamine in the environment, independent of biological activity, is governed by several key processes. These abiotic degradation pathways, including photodegradation, hydrolysis, and oxidation, are critical in determining the compound's persistence and transformation in soil, water, and air.

Photodegradation Mechanisms

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many organic molecules. For phenoxy-type compounds, photolysis in sunlit surface waters can be an important degradation pathway. cdc.gov The rate and extent of photodegradation are influenced by factors such as light intensity and the presence of photosensitizing agents in the water. capes.gov.br For instance, studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that its photodegradation on semiconductor surfaces like titanium dioxide is an effective removal method. capes.gov.br The process often involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring and ether linkage, leading to the formation of various intermediates. researchgate.net

Hydrolysis and Oxidation Processes

Hydrolysis, the reaction with water, is generally not considered a significant degradation pathway for compounds with stable ether linkages like those found in this compound under typical environmental pH conditions. cdc.gov However, oxidation processes can play a role in its transformation. In the atmosphere, organic compounds can be oxidized by photochemically produced hydroxyl radicals. nih.gov In soil and water, oxidation can be mediated by minerals and other chemical constituents.

Microbial Biotransformation and Biodegradation Studies (non-human, environmental context)

Microorganisms play a pivotal role in the breakdown of organic compounds in the environment. The biotransformation and biodegradation of this compound are central to its ultimate fate and potential for accumulation in ecosystems.

Identification of Microbial Degraders

A diverse range of microorganisms have been identified with the capacity to degrade chlorinated phenoxy compounds. Research on the herbicide 2,4-D has revealed that numerous bacterial strains, including species of Cupriavidus, Pseudomonas, Arthrobacter, Sphingomonas, and Stenotrophomonas, are capable of utilizing it as a carbon and energy source. nih.govnih.gov Fungi, such as certain species of Rigidoporus, Fusarium, and Verticillium, have also demonstrated the ability to degrade 2,4-D. nih.gov The ability to break down these compounds is widespread in microbial communities across various environments, from agricultural soils to the Greenland ice sheet. nih.govnih.gov While specific degraders of this compound are not extensively documented, the existing knowledge on related compounds suggests that similar microbial groups would likely be involved in its biotransformation.

Elucidation of Biotransformation Products and Pathways

The microbial degradation pathways of chlorinated phenoxy compounds are well-studied, particularly for 2,4-D. The initial step in the aerobic degradation of 2,4-D typically involves the cleavage of the ether linkage by a dioxygenase enzyme, such as TfdA, to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govnih.gov This is followed by hydroxylation of the resulting phenol (B47542) to form a dichlorocatechol. nih.gov The aromatic ring is then cleaved, and the resulting intermediates are further metabolized, eventually entering central metabolic pathways like the tricarboxylic acid cycle. nih.gov

Under anaerobic conditions, the degradation pathway is different. It often involves the reductive dechlorination of the aromatic ring as a key step. wur.nlresearchgate.netfrontiersin.org For example, in methanogenic cultures, 2,4-D has been shown to be transformed to intermediates such as 4-chlorophenol (B41353) and phenol. wur.nlnih.gov

While the specific biotransformation products of this compound have not been detailed in the provided search results, it is plausible that its degradation would proceed through analogous pathways, initiating with the cleavage of the ether bond to form 3,5-dichlorophenol (B58162), followed by subsequent degradation of the aromatic ring and the ethanamine side chain. The presence of the ethanamine group may lead to additional or alternative initial transformation steps compared to the acetic acid side chain of 2,4-D.

Adsorption and Leaching Characteristics in Environmental Systems

The mobility of a compound in the environment is largely determined by its tendency to adsorb to soil and sediment particles. Compounds with low adsorption are more likely to leach into groundwater, while those that adsorb strongly are less mobile.

The adsorption of phenoxyacetic acids like 2,4-D to soil is generally low, indicating a potential for high mobility. cdc.govnih.gov The organic carbon-normalized soil adsorption coefficient (Koc) is a key parameter used to predict this behavior. Lower Koc values suggest weaker adsorption and greater potential for leaching. nih.gov The mobility of these compounds is also influenced by their relatively short half-lives in soil due to rapid biodegradation. cdc.gov

The bioavailability of a compound for microbial degradation can be affected by its adsorption to soil particles and the method of its introduction into the soil. usda.gov Factors such as soil type, organic matter content, and pH can all influence the adsorption and subsequent leaching of phenoxy compounds. The ethanamine functional group in this compound, being basic, might lead to different adsorption characteristics compared to the acidic phenoxy herbicides, potentially resulting in stronger interaction with negatively charged soil colloids under certain pH conditions.

Table of Biotransformation Data

| Parent Compound | Microbial Group | Key Intermediates | Environmental Condition |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Bacteria (Cupriavidus, Pseudomonas) | 2,4-Dichlorophenol (2,4-DCP), Dichlorocatechol | Aerobic |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Fungi (Rigidoporus, Fusarium) | Not specified | Aerobic |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 2,4-Dichlorophenol (2,4-DCP) |

| 3,5-Dichlorophenol |

| 4-Chlorophenol |

| Dichlorocatechol |

| Phenol |

| Titanium dioxide |

| 2,4,5-Trichlorophenoxyacetic acid |

| 2,5-Dichlorohydroquinone |

| Chlorohydroquinone |

| N,N-Bis-(3-aminopropyl) methylamine |

| 2-(4-Chloro-2-methylphenoxy) propionic acid |

| 2,6-Dichlorobenzamide |

| Benzoate |

| Acetate |

| Lactate |

| Methane |

| 3,5-Dichlorocatechol |

| 4-Chlorophenoxyacetic acid |

| 2-Chlorophenol |

| Rhodamine B |

| Dymron |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin |

| 5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid |

| N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib) |

| N-(3,5-Dichloro-2-fluoronitrophenyl)acetamide |

| N-(3,5-Dichloro-2-fluorophenyl)acetamide |

| 1-(3-Nitrophenylamino)-3-phenylpropan-2-ol |

| 3-Nitroaniline |

| (2,3-Epoxypropyl)benzene |

| 2-(3-Nitrobenzyl)oxirane |

| 1-Allyl-3-nitrobenzene |

Environmental Monitoring Methodologies for Tracing and Quantification of this compound

The effective monitoring of this compound in various environmental compartments is crucial for understanding its fate, transport, and potential ecological impact. Although specific validated analytical methods exclusively for this compound are not extensively documented in publicly available literature, established methodologies for structurally similar compounds, such as phenoxyacetic acid herbicides and other chlorinated aromatic amines, provide a robust framework for its tracing and quantification. These methods generally rely on advanced chromatographic techniques coupled with sensitive detection systems, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

The selection of an appropriate analytical method depends on several factors, including the environmental matrix (e.g., water, soil, sediment), the required sensitivity, and the available instrumentation. Sample preparation is a critical step to isolate the target analyte from complex matrices and minimize interferences.

Sample Preparation Techniques

Prior to instrumental analysis, environmental samples undergo extraction and cleanup procedures to concentrate the analyte and remove interfering substances.

For water samples, Solid-Phase Extraction (SPE) is a widely adopted technique. It involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte. Subsequently, the analyte is eluted with a small volume of an organic solvent. The choice of sorbent is critical; for a compound like this compound, which possesses both a dichlorophenoxy group and an amine function, a mixed-mode cation-exchange (MCX) sorbent can be particularly effective. This type of sorbent can interact with the compound through both hydrophobic interactions with the aromatic ring and ion exchange with the protonated amine group.

Liquid-Liquid Extraction (LLE) is another common method, particularly for samples with higher concentrations or for initial screening purposes. This technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The efficiency of LLE is highly dependent on the pH of the aqueous phase, which should be adjusted to ensure the analyte is in its most extractable, non-ionized form. For an amine-containing compound, adjusting the pH to a basic level (typically >9) will deprotonate the amine group, increasing its solubility in organic solvents.

For soil and sediment samples, the extraction process is more rigorous. Soxhlet extraction or Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), are commonly employed. These techniques use organic solvents at elevated temperatures and pressures to enhance the extraction efficiency of the analyte from the solid matrix. The choice of solvent is crucial, with moderately polar solvents or mixtures thereof often providing good recoveries for compounds with mixed polarity like this compound. Following extraction, a cleanup step, often involving SPE, is necessary to remove co-extracted matrix components such as humic acids and lipids.

Chromatographic Separation and Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of polar and semi-polar organic contaminants in environmental matrices. econference.io The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase C18 column is a suitable choice for chromatographic separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. The amine group of the target compound makes it amenable to positive electrospray ionization (ESI+).

In tandem mass spectrometry, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]+) of the analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. This high degree of selectivity minimizes the potential for false positives from matrix interferences. econference.io

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable technique, particularly if the amine group is derivatized to increase its volatility and thermal stability. Derivatization with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride can be employed. The separation is typically performed on a non-polar or semi-polar capillary column. Electron ionization (EI) is the most common ionization technique in GC-MS, producing a characteristic fragmentation pattern that can be used for identification and quantification.

The tables below summarize hypothetical performance characteristics for the analysis of this compound based on typical values for structurally related compounds found in environmental analysis literature.

Table 1: Hypothetical Performance of LC-MS/MS Method for this compound in Water

| Parameter | Value |

| Limit of Detection (LOD) | 0.01 µg/L |

| Limit of Quantification (LOQ) | 0.05 µg/L |

| Linear Range | 0.05 - 10 µg/L |

| Recovery (at 1 µg/L) | 85 - 105% |

| Relative Standard Deviation (RSD) | < 15% |

Table 2: Hypothetical Performance of GC-MS Method (with derivatization) for this compound in Soil

| Parameter | Value |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.5 µg/kg |

| Linear Range | 0.5 - 50 µg/kg |

| Recovery (at 10 µg/kg) | 80 - 110% |

| Relative Standard Deviation (RSD) | < 20% |